1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine
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Overview
Description
1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine is a synthetic molecule that belongs to the class of piperazine derivatives. It has a molecular formula of C₁₈H₁₆Cl₂N₂O₂ and a molecular weight of 363.24 g/mol. This compound is characterized by the presence of benzoyl and dichlorobenzoyl groups attached to a piperazine ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine can be synthesized through a multi-step process involving the acylation of piperazine with benzoyl chloride and 2,3-dichlorobenzoyl chloride. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with stimulant properties.
1-(3-Chlorophenyl)piperazine: Known for its psychoactive effects.
1-(4-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
Uniqueness
1-Benzoyl-4-(2,3-dichlorobenzoyl)piperazine is unique due to the presence of both benzoyl and dichlorobenzoyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,3-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-4-7-14(16(15)20)18(24)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKXIPSXZXQLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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